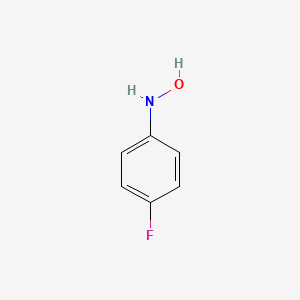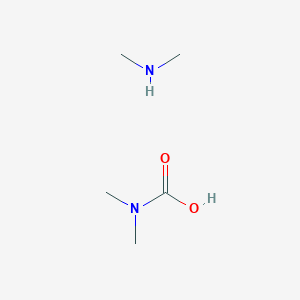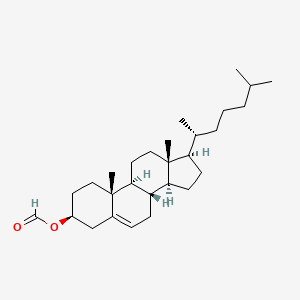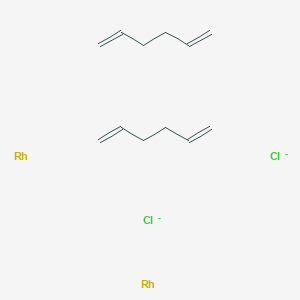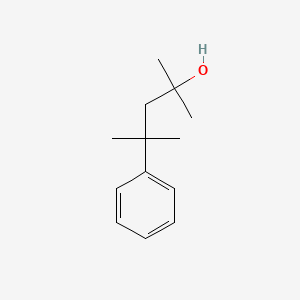
2,4-Dimetil-4-fenilpentan-2-ol
Descripción general
Descripción
“2,4-Dimethyl-4-phenylpentan-2-ol” is a chemical compound with the CAS Number: 5340-85-2 . It has a molecular weight of 192.3 . This compound is used as a fragrance in the perfume and cosmetics industry for its scent of fruits and flowers .
Molecular Structure Analysis
The InChI code for “2,4-Dimethyl-4-phenylpentan-2-ol” is1S/C13H20O/c1-12(2,10-13(3,4)14)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
The physical and chemical properties of “2,4-Dimethyl-4-phenylpentan-2-ol” include a density of 0.9±0.1 g/cm3, a boiling point of 279.4±9.0 °C at 760 mmHg, and a flash point of 107.3±14.5 °C . It has a molar refractivity of 60.0±0.3 cm3, and a molar volume of 203.2±3.0 cm3 .Aplicaciones Científicas De Investigación
Perfumería y Cosmética
2,4-Dimetil-4-fenilpentan-2-ol: se utiliza en la síntesis de Rosaphen, una fragancia con un aroma a frutas y flores, comúnmente utilizada en perfumes y cosméticos . El compuesto contribuye a la estabilidad de las fragancias en productos como loción corporal, champú, jabón y detergente en polvo concentrado. Su síntesis implica un proceso de dos pasos que comienza con una condensación aldólica seguida de hidrogenación sobre catalizadores soportados .
Medicina
En el campo médico, This compound, también conocido como DMPPO, ha sido reconocido por su estructura química y actividad biológica únicas. Es un alcohol quiral que es soluble en solventes orgánicos y tiene aplicaciones potenciales en la síntesis farmacéutica.
Agricultura
Si bien no se mencionan aplicaciones específicas en la agricultura, las propiedades químicas de This compound sugieren usos potenciales en la síntesis de agroquímicos o como intermedio en la producción de compuestos que podrían afectar el crecimiento o la protección de las plantas .
Aplicaciones Industriales
Industrialmente, This compound puede utilizarse como un producto químico especializado en varios procesos de fabricación. Su función podría ir desde un solvente hasta un precursor para síntesis químicas más complejas .
Ciencias Ambientales
En las ciencias ambientales, las características del compuesto podrían hacerlo adecuado para estudios relacionados con contaminantes ambientales, su descomposición o su interacción con compuestos naturales. Sin embargo, las aplicaciones específicas en este campo requieren más investigación y exploración .
Tecnología de Alimentos
La estabilidad del compuesto y el potencial para crear aromas agradables podrían verlo utilizarse en la tecnología de alimentos, particularmente en saborizantes y fragancias. Su aplicación estaría sujeta a evaluaciones de seguridad y aprobación regulatoria para su uso en productos alimenticios .
Ciencias de los Materiales
This compound: podría investigarse por sus propiedades en la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales o recubrimientos que requieren compuestos orgánicos con características específicas .
Química Analítica
En química analítica, This compound puede usarse como un compuesto estándar o de referencia en el análisis cromatográfico o en el desarrollo de nuevos métodos analíticos debido a su estructura química y propiedades definidas .
Bioquímica
Las aplicaciones bioquímicas de This compound podrían incluir su uso como un bloque de construcción en la síntesis de moléculas biológicamente activas o en estudios de vías metabólicas que involucran compuestos similares .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound is used in the perfume and cosmetics industry for its scent of fruits and flowers .
Mode of Action
The mode of action of 2,4-Dimethyl-4-phenylpentan-2-ol is primarily through its interaction with olfactory receptors, which are responsible for the sense of smell. The specific floral scent of this compound is what makes it desirable in the perfume and cosmetics industry .
Biochemical Pathways
The synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol involves a two-step process. The first step is the aldol condensation of cinnamaldehyde and propanal. The resulting 2-methyl-5-phenylpenta-2,4-dienal is then hydrogenated using different Ru/C and Ni/SiO2 catalysts .
Result of Action
The primary result of the action of 2,4-Dimethyl-4-phenylpentan-2-ol is the production of a specific floral scent. This scent is perceived by the olfactory receptors, leading to the sensation of a pleasant smell .
Análisis Bioquímico
Biochemical Properties
2,4-Dimethyl-4-phenylpentan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions often involve the hydroxyl group of 2,4-Dimethyl-4-phenylpentan-2-ol forming hydrogen bonds with the active sites of these enzymes, thereby affecting their catalytic activity.
Cellular Effects
The effects of 2,4-Dimethyl-4-phenylpentan-2-ol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, 2,4-Dimethyl-4-phenylpentan-2-ol can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes.
Molecular Mechanism
At the molecular level, 2,4-Dimethyl-4-phenylpentan-2-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in either the inhibition or activation of these enzymes, depending on the specific isoform involved . This binding often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dimethyl-4-phenylpentan-2-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dimethyl-4-phenylpentan-2-ol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 2,4-Dimethyl-4-phenylpentan-2-ol vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects. For instance, high doses of 2,4-Dimethyl-4-phenylpentan-2-ol have been associated with liver toxicity in animal studies, likely due to the overactivation of cytochrome P450 enzymes . These findings underscore the importance of dosage considerations in the use of this compound.
Metabolic Pathways
2,4-Dimethyl-4-phenylpentan-2-ol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolic pathways often involve oxidation and reduction reactions, leading to the formation of more water-soluble compounds that can be excreted from the body. The interaction of 2,4-Dimethyl-4-phenylpentan-2-ol with these enzymes can also affect the metabolic flux and levels of other metabolites in the body.
Transport and Distribution
The transport and distribution of 2,4-Dimethyl-4-phenylpentan-2-ol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 2,4-Dimethyl-4-phenylpentan-2-ol across cell membranes and its accumulation in specific tissues . The compound’s lipophilic nature allows it to easily diffuse through cell membranes, but its distribution is also influenced by binding to plasma proteins and other cellular components.
Subcellular Localization
The subcellular localization of 2,4-Dimethyl-4-phenylpentan-2-ol is crucial for its activity and function. It is often found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments. The presence of 2,4-Dimethyl-4-phenylpentan-2-ol in these subcellular locations allows it to effectively modulate enzyme activity and influence cellular processes.
Propiedades
IUPAC Name |
2,4-dimethyl-4-phenylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-12(2,10-13(3,4)14)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSZRLQXRKZELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C)(C)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277150 | |
| Record name | 2,4-dimethyl-4-phenylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5340-85-2 | |
| Record name | NSC957 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dimethyl-4-phenylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary chemical reaction that 2,4-Dimethyl-4-phenylpentan-2-ol undergoes in the presence of an acid catalyst?
A1: 2,4-Dimethyl-4-phenylpentan-2-ol undergoes a cyclialkylation reaction in the presence of an acid catalyst. This reaction leads to the formation of 2,3-dihydro-1,1,3,3-tetramethyl-1H-indene. This specific reaction proceeds without any unexpected rearrangements. []
Q2: How does the introduction of a chlorine atom at the ortho position of the phenyl ring in 2,4-Dimethyl-4-phenylpentan-2-ol (forming 4-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol) alter the outcome of the acid-catalyzed cyclialkylation?
A2: The presence of the chlorine atom in 4-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol significantly impacts the cyclialkylation reaction. Instead of yielding a single product, the reaction produces a nearly equal mixture of two isomers: 4-chloro-2,3-dihydro-1,1,3,3-tetramethyl-1H-indene and trans-4-chloro-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene. This unexpected formation of the trans isomer, involving a framework transposition, highlights the specific influence of the chlorine substituent on the reaction mechanism. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




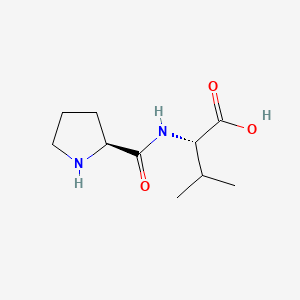
![[4-(phosphonomethyl)phenyl]methylphosphonic Acid](/img/structure/B1360328.png)

![2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide](/img/structure/B1360333.png)

